Cas no 2228132-44-1 (methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate)

methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate 化学的及び物理的性質
名前と識別子
-
- methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate
- 2228132-44-1
- EN300-1729282
-
- インチ: 1S/C8H13N3O3/c1-14-8(13)7(12)3-2-4-11-6-9-5-10-11/h5-7,12H,2-4H2,1H3
- InChIKey: VURLJPAYDVZIHA-UHFFFAOYSA-N
- ほほえんだ: OC(C(=O)OC)CCCN1C=NC=N1
計算された属性
- せいみつぶんしりょう: 199.09569129g/mol
- どういたいしつりょう: 199.09569129g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 6
- 複雑さ: 189
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.1
- トポロジー分子極性表面積: 77.2Ų
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1729282-0.5g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 0.5g |
$946.0 | 2023-09-20 | ||
Enamine | EN300-1729282-10.0g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 10g |
$4236.0 | 2023-06-04 | ||
Enamine | EN300-1729282-10g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 10g |
$4236.0 | 2023-09-20 | ||
Enamine | EN300-1729282-0.1g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 0.1g |
$867.0 | 2023-09-20 | ||
Enamine | EN300-1729282-5.0g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 5g |
$2858.0 | 2023-06-04 | ||
Enamine | EN300-1729282-1.0g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 1g |
$986.0 | 2023-06-04 | ||
Enamine | EN300-1729282-2.5g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 2.5g |
$1931.0 | 2023-09-20 | ||
Enamine | EN300-1729282-0.05g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 0.05g |
$827.0 | 2023-09-20 | ||
Enamine | EN300-1729282-0.25g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 0.25g |
$906.0 | 2023-09-20 | ||
Enamine | EN300-1729282-1g |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate |
2228132-44-1 | 1g |
$986.0 | 2023-09-20 |
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate 関連文献
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Clément Falaise,Raynald Giovine,Bénédicte Prelot,Marielle Huve,Thierry Loiseau Dalton Trans., 2017,46, 12010-12014
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Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825
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Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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9. Book reviews
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoateに関する追加情報
Comprehensive Overview of Methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate (CAS No. 2228132-44-1)
In the rapidly evolving field of organic chemistry and pharmaceutical intermediates, methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate (CAS No. 2228132-44-1) has garnered significant attention due to its unique structural properties and potential applications. This compound, characterized by the presence of a 1,2,4-triazole moiety and a hydroxy ester functional group, is increasingly studied for its versatility in synthetic chemistry and drug development. Researchers and industry professionals are keen to explore its synthesis pathways, reactivity, and bioactive potential, making it a subject of interest in both academic and industrial settings.
The molecular structure of methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate combines a pentanoate backbone with a hydroxy group at the second carbon and a 1,2,4-triazole ring at the fifth position. This arrangement imparts distinct chemical properties, such as enhanced solubility in polar solvents and the ability to participate in hydrogen bonding. These features are critical for its application in medicinal chemistry, where it serves as a building block for heterocyclic compounds and bioactive molecules. Recent studies highlight its role in the synthesis of antifungal agents and enzyme inhibitors, aligning with the growing demand for novel therapeutic compounds.
One of the most frequently searched topics related to CAS No. 2228132-44-1 is its synthetic methodology. Researchers often inquire about optimized routes for its preparation, including esterification and triazole incorporation techniques. Modern synthetic approaches emphasize green chemistry principles, such as using catalytic methods and recyclable solvents, to minimize environmental impact. This aligns with the broader industry trend toward sustainable chemical production, a hot topic among environmentally conscious stakeholders.
Another area of interest is the biological activity of methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate. The 1,2,4-triazole ring is known for its pharmacological relevance, particularly in antimicrobial and anti-inflammatory applications. Recent publications have explored its potential as a precursor for central nervous system (CNS) drugs, addressing the rising global focus on neurological disorders. This connection to healthcare innovation makes the compound a recurring subject in scientific literature and patent filings.
From an industrial perspective, the scalability of methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate production is a key consideration. Manufacturers are increasingly adopting continuous flow chemistry and process intensification techniques to enhance yield and purity. These advancements are often discussed in forums related to pharmaceutical manufacturing and process optimization, reflecting the compound's commercial viability. Additionally, its stability under various storage conditions is a practical concern for logistics and supply chain professionals.
In summary, methyl 2-hydroxy-5-(1H-1,2,4-triazol-1-yl)pentanoate (CAS No. 2228132-44-1) represents a compelling case study in the intersection of organic synthesis, medicinal chemistry, and industrial application. Its multifaceted role underscores the importance of heterocyclic compounds in addressing contemporary scientific and societal challenges. As research continues to unfold, this compound is poised to remain a focal point in discussions about drug discovery, sustainable chemistry, and material innovation.
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